
N-(2-oxooxolan-3-yl)butanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-oxooxolan-3-yl)butanethioamide is a chemical compound with a unique structure that includes an oxolane ring and a thioamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxooxolan-3-yl)butanethioamide typically involves the reaction of a butanethioamide precursor with an oxolane derivative under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial and research purposes.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-oxooxolan-3-yl)butanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The oxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-(2-oxooxolan-3-yl)butanethioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(2-oxooxolan-3-yl)butanethioamide exerts its effects involves interactions with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxolane ring may also contribute to the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-oxooxolan-3-yl)butanamide: Similar structure but lacks the sulfur atom.
N-(2-oxooxolan-3-yl)ethanethioamide: Shorter carbon chain compared to N-(2-oxooxolan-3-yl)butanethioamide.
N-(2-oxooxolan-3-yl)propanethioamide: Intermediate carbon chain length.
Uniqueness
This compound is unique due to its specific combination of an oxolane ring and a thioamide group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H13NO2S |
|---|---|
Peso molecular |
187.26 g/mol |
Nombre IUPAC |
N-(2-oxooxolan-3-yl)butanethioamide |
InChI |
InChI=1S/C8H13NO2S/c1-2-3-7(12)9-6-4-5-11-8(6)10/h6H,2-5H2,1H3,(H,9,12) |
Clave InChI |
SNSGVDFGRFRPLD-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=S)NC1CCOC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B13614315.png)
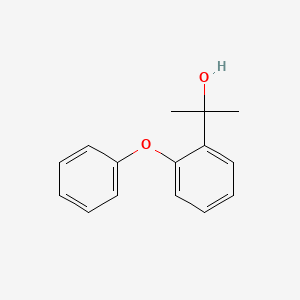

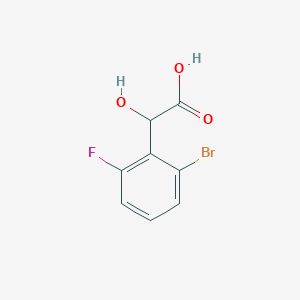

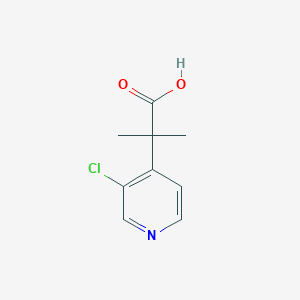


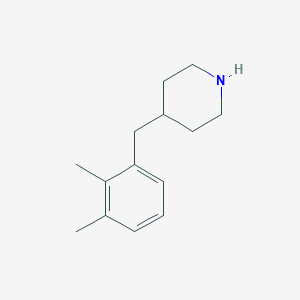



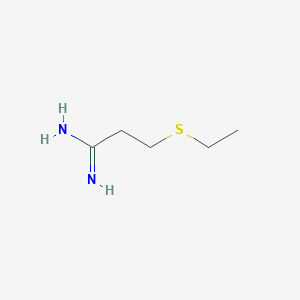
![Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13614378.png)
